molecular formula C15H25Cl3N2O3 B1211033 1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride CAS No. 95678-81-2

1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride

Cat. No.: B1211033
CAS No.: 95678-81-2
M. Wt: 387.7 g/mol
InChI Key: YDKRXMNKNUWSLG-UHFFFAOYSA-N
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Description

1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride is a chemical compound with a complex structure that includes both dimethylamino and chlorophenoxy functional groups

Preparation Methods

The synthesis of 1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride typically involves multiple steps. One common method includes the reaction of 1,3-bis(dimethylamino)propan-2-ol with 4-chlorophenoxyacetic acid under specific conditions to form the ester linkage. The reaction is often carried out in the presence of a dehydrating agent to facilitate esterification. The final product is then converted to its dihydrochloride salt form by treatment with hydrochloric acid .

Chemical Reactions Analysis

1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride involves its interaction with specific molecular targets within cells. The dimethylamino groups can interact with cellular receptors or enzymes, potentially altering their activity. The chlorophenoxy group may also play a role in the compound’s biological effects by interacting with different molecular pathways .

Comparison with Similar Compounds

1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride can be compared with similar compounds such as:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

95678-81-2

Molecular Formula

C15H25Cl3N2O3

Molecular Weight

387.7 g/mol

IUPAC Name

1,3-bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride

InChI

InChI=1S/C15H23ClN2O3.2ClH/c1-17(2)9-14(10-18(3)4)21-15(19)11-20-13-7-5-12(16)6-8-13;;/h5-8,14H,9-11H2,1-4H3;2*1H

InChI Key

YDKRXMNKNUWSLG-UHFFFAOYSA-N

SMILES

CN(C)CC(CN(C)C)OC(=O)COC1=CC=C(C=C1)Cl.Cl.Cl

Canonical SMILES

CN(C)CC(CN(C)C)OC(=O)COC1=CC=C(C=C1)Cl.Cl.Cl

Synonyms

1,3-bis(dimethylamino)isopropyl 4-chlorophenoxyacetate dihydrochloride
BCE 001
BCE-001

Origin of Product

United States

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